molecular formula C9H8BrClO2 B2745475 Methyl 2-bromo-2-(4-chlorophenyl)acetate CAS No. 24091-92-7

Methyl 2-bromo-2-(4-chlorophenyl)acetate

Cat. No. B2745475
CAS RN: 24091-92-7
M. Wt: 263.52
InChI Key: LWQLLIVTGSMSCT-UHFFFAOYSA-N
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Patent
US05021435

Procedure details

Methyl-(4-chlorophenyl)-acetate (102 g, 0.55 mol) was dissolved in carbon tetrachloride (100 ml) and thereto was added N-bromosuccinimide (97.9 g, 0.55 mol). The mixture was refluxed and irradiated with 500W bromo lamp for 5 hours. Then, the mixture was cooled and filtered and the filtrate was concentrated to dryness to obtained methyl-(4-chlorophenyl)bromoacetate (150 g, yield 103%).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
97.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
500W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)[Br:13]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
97.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
500W
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C(Br)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.